

Infrared spectroscopy of 5,6-difluoro-indan-2-one carbonyl stretch

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,6-Difluoro-indan-2-one

Cat. No.: B1423817

[Get Quote](#)

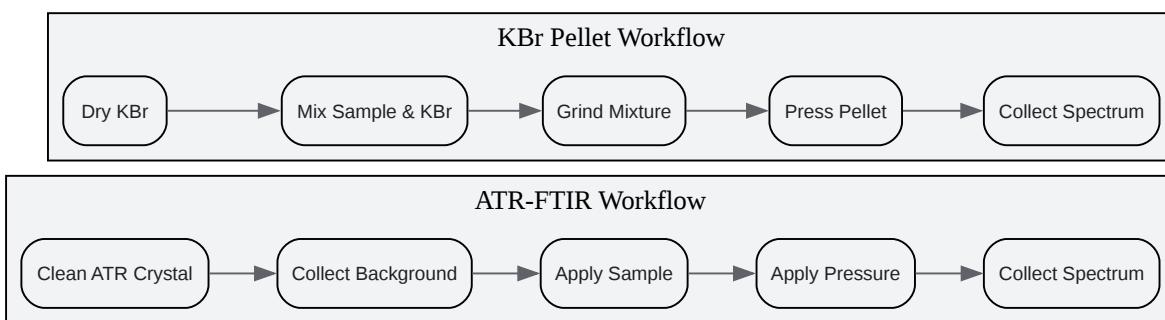
<-2>## An In-Depth Technical Guide to the Infrared Spectroscopy of the **5,6-Difluoro-indan-2-one** Carbonyl Stretch

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of **5,6-difluoro-indan-2-one**, with a specific focus on the interpretation of its carbonyl (C=O) stretching frequency. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization.

Theoretical Framework: Understanding the Carbonyl Stretch

The carbonyl stretch is one of the most distinct and informative absorption bands in an infrared spectrum. For a typical saturated aliphatic ketone, this strong absorption appears around 1715 cm^{-1} . However, the precise wavenumber is highly sensitive to the molecule's electronic and structural environment. Several key factors can perturb the C=O stretching frequency, including conjugation, inductive effects, and ring strain.

- **Inductive and Resonance Effects:** Electron-withdrawing groups attached to the carbonyl carbon increase the bond strength and, consequently, the stretching frequency. Conversely, electron-donating groups tend to decrease the frequency.
- **Conjugation:** Conjugation of the carbonyl group with a double bond or an aromatic ring lowers the stretching frequency, typically by $25\text{-}45\text{ cm}^{-1}$. This is due to the delocalization of


π -electrons, which imparts more single-bond character to the C=O bond, thereby weakening it.

- **Ring Strain:** Incorporating a carbonyl group into a strained ring system increases the stretching frequency. For instance, the C=O stretch for cyclopentanone is observed around 1750 cm^{-1} , which is significantly higher than that of cyclohexanone (1715 cm^{-1}). This is because the smaller bond angles in a strained ring lead to increased s-character in the C=O sigma bond, resulting in a stronger, shorter bond.

In the case of **5,6-difluoro-indan-2-one**, we must consider the interplay of these effects to accurately predict and interpret its carbonyl stretching frequency. The indanone core introduces ring strain, while the fluorine substituents exert a strong electron-withdrawing inductive effect.

Molecular Structure and Influencing Factors

The structure of **5,6-difluoro-indan-2-one** presents a unique combination of factors that influence its carbonyl stretching frequency.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Infrared spectroscopy of 5,6-difluoro-indan-2-one carbonyl stretch]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1423817#infrared-spectroscopy-of-5-6-difluoro-indan-2-one-carbonyl-stretch\]](https://www.benchchem.com/product/b1423817#infrared-spectroscopy-of-5-6-difluoro-indan-2-one-carbonyl-stretch)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com